Lucifer Yellow Cadaverine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lucifer Yellow Cadaverine involves several steps:

Reaction of p-nitrotoluene with sulfite salts: to produce p-nitrophenylsulfonamide.

Oxidation of p-nitrophenylsulfonamide with thallium formate: to yield 6,8-dithiophenyl-2,4-dinitropyrido[4,5]imidazole.

Reaction of 6,8-dithiophenyl-2,4-dinitropyrido[4,5]imidazole with dipotassium carbonate: to form the final product.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is usually obtained as a powder and is stored at room temperature .

化学反応の分析

Types of Reactions

Lucifer Yellow Cadaverine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: It can be reduced to form different derivatives.

Substitution: The amino groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing agents: Used for oxidation reactions.

Reducing agents: Employed in reduction reactions.

Substituting agents: Utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

科学的研究の応用

Cell Tracing and Morphology Studies

Lucifer Yellow Cadaverine is primarily utilized as a fixable fluorescent tracer for studying cellular structures and intercellular communication. It is particularly effective in labeling endophagocytic vesicles, allowing researchers to visualize cellular processes in both fixed and live cells .

Table 1: Applications of this compound in Cell Tracing

Histological Applications

LYC is also employed in histological techniques due to its ability to withstand aldehyde fixation and washing with detergents. This property makes it suitable for use in tissue sections where maintaining signal integrity is crucial .

Case Study Example:

In a study examining the morphology of enteric neurons, LYC was injected into specific neuron types to trace their connections and interactions within the gut's nervous system. The results demonstrated clear labeling of neuronal pathways, providing insights into enteric nervous system function .

Comparative Analysis with Other Dyes

Table 2: Comparison of Fluorescent Dyes

| Dye Name | Size (Da) | Fixability | Gap Junction Permeability | Main Applications |

|---|---|---|---|---|

| This compound | 497.58 | Yes | No | Neuronal tracing, endocytosis |

| Neurobiotin | 286 | Yes | Yes | Neuronal connectivity studies |

| Fluorescein | 376 | No | Yes | General fluorescence microscopy |

作用機序

The compound exerts its effects through its strong fluorescent properties. It is retained within cells, allowing researchers to visualize cellular structures and functions. The molecular targets include cellular components that interact with the dye, enabling detailed studies of cellular morphology and connectivity .

類似化合物との比較

Similar Compounds

Lucifer Yellow CH potassium salt: Similar in structure but differs in the counterion.

Lucifer Yellow carbohydrazide potassium salt: Contains a carbohydrazide group instead of the amino groups.

Lucifer Yellow VS: Contains a different functional group, affecting its binding properties

Uniqueness

Lucifer Yellow Cadaverine is unique due to its exceptional retention within cells and its bright yellow fluorescence. These properties make it particularly useful for long-term studies of cellular structures and functions .

生物活性

Lucifer Yellow Cadaverine (LYC) is a fluorescent biotin derivative extensively utilized in biological research, particularly in the study of neuronal morphology and cell tracing. This compound has gained prominence due to its unique properties that facilitate the visualization of cellular structures and intercellular connections. This article delves into the biological activity of LYC, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its molecular formula C17H17K2N3O8S2 and a molecular weight of 533.66 g/mol. It is a yellow solid soluble in water, with excitation and emission wavelengths of 428 nm and 536 nm, respectively . The compound is often employed as a fixable fluorescent tracer due to its stability under various fixation conditions.

This compound functions primarily as a tracer for studying neuronal morphology. Its biotin component allows for signal amplification through biotin-avidin interactions, enhancing visualization in fluorescence microscopy . The dye can be introduced into cells via methods such as microinjection, pinocytosis, or osmotic shock, allowing researchers to track cellular processes and intercellular communication effectively .

Neuronal Tracing

One of the most significant applications of LYC is in neuronal tracing. A study demonstrated that LYC could be used to fill neurons through intracellular injection, enabling detailed analysis of neuronal structure and synaptic connections. The method involved injecting LYC into neurons followed by histochemical reactions to visualize the filled cells .

Table 1: Summary of Neuronal Tracing Studies Using this compound

Fixation Tolerance

LYC exhibits remarkable tolerance to fixation processes. It retains its fluorescent properties even after aldehyde fixation, making it suitable for use in fixed tissue samples . This characteristic allows researchers to conduct longitudinal studies on cellular dynamics without losing critical morphological information.

Case Studies

Case Study 1: Neuronal Morphology Analysis

In a prominent study published in Journal of Neuroscience, researchers utilized LYC to investigate the morphology of neurons in the rat brain. They injected LYC into specific brain regions and observed the resulting fluorescence patterns using confocal microscopy. The findings revealed intricate details about dendritic spines and synaptic connections, contributing to a better understanding of neuronal network organization .

Case Study 2: Intercellular Communication

Another study focused on the role of LYC in assessing intercellular communication among neurons. By employing LYC as a tracer, researchers were able to visualize gap junctions between adjacent neurons, providing insights into how signals propagate through neural circuits . This study highlighted the utility of LYC in understanding functional connectivity within the nervous system.

特性

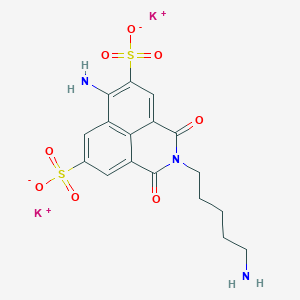

IUPAC Name |

dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O8S2.2K/c18-4-2-1-3-5-20-16(21)11-7-9(29(23,24)25)6-10-14(11)12(17(20)22)8-13(15(10)19)30(26,27)28;;/h6-8H,1-5,18-19H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNIPDJYRQVEOI-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCCCCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17K2N3O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。